Ethyl 2-(2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a urea linkage to a 4-methoxyphenyl group. Thiadiazoles are known for their broad bioactivity, including anticancer, antimicrobial, and anti-inflammatory effects . The 4-methoxyphenyl ureido group enhances lipophilicity and may influence receptor binding, while the ester groups improve solubility for drug delivery applications.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O5S2/c1-3-26-13(23)8-17-12(22)9-27-16-21-20-15(28-16)19-14(24)18-10-4-6-11(25-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,17,22)(H2,18,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETQWHNXJQKZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant studies and data.
1. Synthesis of this compound
The synthesis involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazide derivatives and carboxylic acids under acidic or basic conditions.
- Introduction of the Ureido Group : The ureido group is incorporated via reactions with isocyanates or carbodiimides.
- Attachment of Methoxyphenethyl Moiety : A nucleophilic substitution reaction facilitates the attachment of the methoxyphenethyl group to the thiadiazole ring.
- Esterification : The final step involves esterification using ethanol and an acid catalyst to introduce the ethyl ester functional group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to active sites. The ureido group and thiadiazole ring are crucial for these interactions.
- Modulation of Cellular Signaling : It may interfere with signaling pathways that are critical for cell proliferation and survival, particularly in cancer cells .
3.1 Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- In Vitro Studies : this compound has shown promising results against various cancer cell lines. In one study, compounds derived from similar scaffolds exhibited IC50 values ranging from 0.22 μM to 33.14 μM against prostate cancer cell lines (PC3), indicating potent antiproliferative effects .
3.2 Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Acetylcholinesterase Inhibition : Similar thiadiazole derivatives have been reported to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders such as Alzheimer's disease .
Case Study 1: Antiproliferative Effects on Cancer Cell Lines
A recent study evaluated the antiproliferative effects of various thiadiazole derivatives against multiple cancer cell lines including lung, breast, colon, and prostate cancers. The results indicated that certain derivatives had IC50 values as low as 0.33 μM against prostate cancer cells, highlighting their potential as effective anticancer agents .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | PC3 (Prostate) | 0.33 |
| Compound B | MCF7 (Breast) | 1.48 |
| Compound C | HCT116 (Colon) | 3.97 |
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of related compounds showed significant inhibition against AChE and other metabolic enzymes:
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| Compound D | AChE | 12.5 |
| Compound E | Butyrylcholinesterase | 15.7 |
Comparison with Similar Compounds
Table 1: Key Substituent Comparisons
Key Insights :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with fluorophenyl (electron-withdrawing) and trifluoromethyl groups, which may influence pharmacokinetics and binding interactions.
Heterocycle Core Modifications
Thiadiazole vs. Thiazole vs. Oxadiazole Derivatives
- Thiadiazole Derivatives: The target compound and its analogs (e.g., compounds 44, 45 in ) share a 1,3,4-thiadiazole core, known for antibacterial activity against Staphylococcus aureus . However, cytotoxicity data for thiadiazole-based compounds vary; for example, compound 45 (a benzamido-substituted analog) showed <10% activity against A549, HEPG2, and MCF7 cancer cell lines .
- Thiazole Derivatives : Compounds like 10d–f () replace thiadiazole with thiazole, achieving high yields (89–93%) but lacking reported bioactivity data .
Ester Group Modifications
- Amino Acid-Linked Esters: describes analogs like ethyl 2-(2-(benzo[d]thiazol-2-yl thio)acetamido)acetate, where ester groups are conjugated to amino acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
